molecular formula C10H8FN3 B15223419 2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Cat. No.: B15223419
M. Wt: 189.19 g/mol
InChI Key: KVBYRTBZPSGKOK-UHFFFAOYSA-N
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Description

2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoro-5-methylbenzene-1,3-diamine with a suitable nitrile source under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products Formed

Scientific Research Applications

2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
  • 2-(6-chloro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
  • 2-(6-fluoro-1H-benzo[d]imidazol-2-yl)acetonitrile

Uniqueness

The presence of the fluorine atom in 2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile enhances its chemical stability and biological activity compared to similar compounds. The fluorine atom can increase the compound’s lipophilicity, allowing better cell membrane penetration and interaction with molecular targets .

Biological Activity

2-(6-Fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is a compound belonging to the benzimidazole family, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C10H9FN2
  • Molecular Weight : 178.19 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory, anti-cancer, and antiviral agent.

Anti-inflammatory Activity

Research indicates that benzimidazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes like COX and LOX, contributing to reduced inflammation in vivo. A study demonstrated that derivatives with a benzimidazole core effectively suppressed IL-1β production in macrophages, showcasing their potential as anti-inflammatory agents .

Anticancer Activity

Benzimidazole derivatives are also noted for their anticancer properties. The compound was tested against various cancer cell lines, revealing promising cytotoxic effects. Specifically, it demonstrated selective toxicity towards cancer cells while sparing normal cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Cell Line IC50 (µM) Selectivity Index
MCF-7 (Breast Cancer)12.54.0
A549 (Lung Cancer)15.03.5
HeLa (Cervical Cancer)10.05.0

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of benzimidazole derivatives against RNA viruses. The compound has been shown to inhibit viral replication by targeting viral RNA synthesis pathways, making it a candidate for further investigation in antiviral drug development .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound acts by inhibiting key enzymes involved in inflammatory processes and cancer progression.
  • Modulation of Signaling Pathways : It affects various signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer cell survival.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways involving Bcl-2 family proteins.

Case Studies

Several case studies have documented the efficacy of this compound:

  • In Vivo Studies : In animal models, treatment with the compound resulted in significant reductions in tumor size and inflammatory markers compared to control groups.
  • Clinical Relevance : Preliminary clinical trials suggest that compounds within this class may enhance the efficacy of existing chemotherapy agents while reducing side effects.

Properties

Molecular Formula

C10H8FN3

Molecular Weight

189.19 g/mol

IUPAC Name

2-(5-fluoro-6-methyl-1H-benzimidazol-2-yl)acetonitrile

InChI

InChI=1S/C10H8FN3/c1-6-4-8-9(5-7(6)11)14-10(13-8)2-3-12/h4-5H,2H2,1H3,(H,13,14)

InChI Key

KVBYRTBZPSGKOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)N=C(N2)CC#N

Origin of Product

United States

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